molecular formula C10H13N B2824732 2-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 341009-38-9

2-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2824732
CAS No.: 341009-38-9
M. Wt: 147.221
InChI Key: PTOLXLSYGKBIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydro-1H-inden-1-amine is a bicyclic secondary amine featuring a partially saturated indene (indane) backbone with a methyl substituent at position 2 and an amine group at position 1. This structure combines aromaticity with amine functionality, making it a versatile intermediate in organic synthesis and drug development. The compound’s reactivity is influenced by the electron-rich indane ring and the nucleophilic amine, enabling its use in reductive amination, alkylation, and as a precursor for complex heterocycles .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOLXLSYGKBIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341009-38-9
Record name 2-methyl-2,3-dihydro-1H-inden-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-Methyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent. One common method is the reduction with sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-2,3-dihydro-1H-inden-1-amine with structurally related indenamine derivatives, focusing on substituent effects, pharmacological relevance, and synthetic applications.

Structural and Functional Analogues

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
2,3-Dihydro-1H-inden-1-amine None (parent structure) 133.19 Intermediate for ligands (e.g., US28 receptor)
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl at position 5 167.64 Enhanced electrophilicity; potential bioactive intermediate
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine CH3 at positions 2,2; NH2 at position 5 161.25 Increased steric hindrance; material science applications
N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl group on amine 186.25 MAO/Cholinesterase inhibition (ladostigil fragment)
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine 4-MeO-benzyl on amine 285.80 Human cytomegalovirus receptor ligand
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Diphenylphosphino at position 2 317.36 Catalyst in asymmetric synthesis

Physicochemical Properties

  • Basicity : The amine pKa (~9–10) is consistent across analogs, but electron-withdrawing groups (e.g., Cl) may slightly decrease basicity .

Key Research Findings

  • Ladostigil Fragment : The propargyl-indenamine moiety in ladostigil contributes to neuroprotective effects via MAO-B inhibition, suggesting that methyl-substituted analogs could be optimized for similar pathways .
  • US28 Ligands : Substituent positioning (e.g., 4-methoxybenzyl) on the indenamine core significantly impacts receptor binding affinity, highlighting the importance of substitution patterns in drug design .
  • Catalytic Applications: Phosphino-substituted derivatives (e.g., diphenylphosphino-indenamine) are effective in asymmetric catalysis, leveraging the indane backbone’s rigidity for enantioselective reactions .

Biological Activity

Overview

2-Methyl-2,3-dihydro-1H-inden-1-amine (C10H13N) is an organic compound derived from indene, notable for its structural features that include a methyl group and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the domains of neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to function as a norepinephrine reuptake inhibitor . By binding to norepinephrine transporters, it prevents the reabsorption of norepinephrine into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This mechanism may have implications for mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and anxiety disorders.

Biochemical Pathways

The compound's structural similarity to amphetamines suggests that it may also influence the release or reuptake of other neurotransmitters such as dopamine and serotonin. This interaction could affect various biochemical pathways related to mood regulation, reward processing, and cognition.

Antimicrobial and Anticancer Properties

Recent studies indicate that this compound exhibits antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of microbial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.

Case Studies

  • Neuropharmacological Effects : A study examining the compound's effects on neurotransmitter levels indicated a significant increase in norepinephrine levels in animal models, which correlated with improved mood-related behaviors. This suggests potential applications in treating mood disorders.
  • Anticancer Studies : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. For example, it showed cytotoxic effects on leukemia cell lines with IC50 values indicating effective concentrations for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Likely well absorbed in the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

Data Summary

PropertyValue
Molecular FormulaC10H13N
Potential ActivitiesAntimicrobial, Anticancer
Mechanism of ActionNorepinephrine reuptake inhibitor
PharmacokineticsWell absorbed; liver metabolism; urinary excretion

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves reductive amination of 2-methylindan-1-one with ammonia or methylamine under hydrogenation conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol is a standard approach, with yields optimized by controlling hydrogen pressure (1–3 atm) and temperature (25–60°C) . Alternative routes include Grignard reactions with nitriles followed by hydrolysis, though this may require careful solvent selection (e.g., THF or diethyl ether) to avoid side reactions . Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : The methyl group at position 2 appears as a singlet (~δ 1.2–1.4 ppm), while diastereotopic protons in the dihydroindene ring exhibit complex splitting (δ 2.5–3.5 ppm). Aromatic protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₁₃N, expected [M+H]⁺ = 148.1121).
  • X-ray Crystallography : SHELX software resolves absolute configuration when single crystals are obtained. Hydrogen-bonding networks and torsion angles validate stereochemistry.

Q. How can researchers assess the basicity and nucleophilicity of this compound for reaction optimization?

  • Methodological Answer :

  • Basicity : Measure pKa via potentiometric titration in aqueous/organic solvents (e.g., water/DMSO). Typical pKa values for secondary amines in this class range from 9.5–10.5 .
  • Nucleophilicity : Conduct kinetic studies with electrophiles (e.g., benzyl bromide) in polar aprotic solvents (acetonitrile, DMF). Monitor reaction progress via GC-MS or HPLC to determine rate constants.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use chiral catalysts like Ru-BINAP complexes for asymmetric hydrogenation (e.g., 92% ee achieved in toluene at 40°C) .
  • Solvent Effects : Polar solvents (methanol, ethanol) enhance catalyst stability but may reduce ee; non-polar solvents (toluene) improve stereoselectivity.
  • Monitoring : Chiral HPLC (Chiralpak AD-H column) quantifies ee. Iterative optimization of temperature (-20°C to 60°C) and pressure (10–50 bar) maximizes enantiopurity .

Q. What strategies resolve discrepancies between experimental and computational NMR data for diastereomers of this compound?

  • Methodological Answer :

  • DFT Simulations : Perform B3LYP/6-31G* calculations with solvent models (e.g., PCM for DMSO-d₆) to predict chemical shifts. Compare with experimental data to identify conformational biases.
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for ring puckering or chair-flipping in the dihydroindene moiety, which may cause averaged NMR signals .

Q. How should conflicting biological activity data across assay systems be systematically evaluated?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from enzymatic assays (e.g., MAO-B inhibition ), cell-based models (e.g., neuroprotection in SH-SY5Y cells), and in vivo studies. Apply ANOVA to identify variables (e.g., IC₅₀ differences due to cell permeability).
  • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP modulation).

Data Contradiction Analysis

Q. How to address inconsistent crystallographic data when resolving the structure of this compound derivatives?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL to model twinning fractions and refine HKLF5 datasets.
  • Disorder Handling : Apply PART instructions in SHELX to model disordered methyl or amine groups, ensuring R-factor convergence below 5% .

Methodological Tables

Table 1 : Comparative Synthesis Routes for this compound

MethodCatalyst/SolventKey ParametersYield RangeReference
Reductive AminationPd/C, MeOH2 atm H₂, 50°C70–85%
Asymmetric HydrogenationRu-BINAP, Toluene40°C, 30 bar H₂85–92%
Grignard AdditionMg, THF-20°C, slow hydrolysis60–75%

Table 2 : Key Spectroscopic Benchmarks

TechniqueDiagnostic FeaturesReference
1H NMR (400 MHz, CDCl₃)Singlet δ 1.3 (CH₃), multiplet δ 2.8–3.2 (CH₂)
13C NMRδ 25.5 (CH₃), δ 45.2 (C-NH), δ 125–140 (Ar-C)
HRMS[M+H]⁺ = 148.1121 (calculated), 148.1123 (found)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.